molecular formula C11H16O3 B12120783 5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde

Katalognummer: B12120783
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: BDLZNGFYFPBXMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde is an organic compound with a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 3-methyl-butoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-methyl-butoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(3-Methyl-butoxymethyl)-furan-2-carboxylic acid.

    Reduction: 5-(3-Methyl-butoxymethyl)-furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(3-Methyl-butoxymethyl)-benzene: Similar structure but with a benzene ring instead of a furan ring.

    5-(3-Methyl-butoxymethyl)-pyridine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to its analogs with benzene or pyridine rings.

Eigenschaften

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

5-(3-methylbutoxymethyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H16O3/c1-9(2)5-6-13-8-11-4-3-10(7-12)14-11/h3-4,7,9H,5-6,8H2,1-2H3

InChI-Schlüssel

BDLZNGFYFPBXMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOCC1=CC=C(O1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.